molecular formula C37H59NO12 B1225720 Neogermbudine CAS No. 595-64-2

Neogermbudine

Cat. No.: B1225720
CAS No.: 595-64-2
M. Wt: 709.9 g/mol
InChI Key: LWSPRPDSPCBAKK-KFQWNRGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neogermbudine is a hypotensive alkaloid found in the plant Veratrum viride. It belongs to the steroidal group of alkaloids and is obtained as colorless crystals from benzene. The compound has a molecular formula of C37H59NO12 and a molecular weight of 709.87 g/mol . This compound is known for its ability to lower blood pressure and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Neogermbudine can be synthesized through the acid hydrolysis of its parent compound, germine. The hydrolysis process involves breaking down germine into its constituent parts, including this compound, 2-methylbutyric acid, and threo-2,3-dihydroxy-2-methylbutyric acid

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from Veratrum viride. The plant material is processed to isolate the alkaloid, which is then purified through crystallization techniques. The extraction process involves solvent extraction using benzene, followed by purification steps to obtain pure this compound crystals .

Chemical Reactions Analysis

Types of Reactions

Neogermbudine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted compounds depending on the reagents used .

Scientific Research Applications

Neogermbudine has several scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical properties and reactions. It serves as a model compound for studying steroidal alkaloids.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound’s hypotensive properties make it a candidate for developing new treatments for hypertension and related cardiovascular conditions.

    Industry: This compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of neogermbudine involves its interaction with molecular targets in the body. This compound exerts its hypotensive effects by interacting with specific receptors and pathways involved in blood pressure regulation. The exact molecular targets and pathways are not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Neogermbudine is similar to other steroidal alkaloids such as germine, germerine, and germbudine. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities. This compound is unique in its specific hypotensive effects and its distinct chemical structure, which includes multiple hydroxyl groups and ester linkages .

List of Similar Compounds

  • Germine
  • Germerine
  • Germbudine
  • Protoveratrine A
  • Deacetylpro A
  • Dediacetylpro A
  • Xinganveratrine A

This compound stands out among these compounds due to its unique combination of chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,16R,19S,22S,23S)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S,3R)-2,3-dihydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3/t17-,18+,19+,20-,21-,22+,23?,24-,25-,26+,27+,28+,29-,32-,33-,34+,35?,36?,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSPRPDSPCBAKK-KFQWNRGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4C1([C@@H]5[C@@H](CC6[C@]7(C5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)([C@@H](C)O)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H59NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974908
Record name Neogermbudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-64-2
Record name Neogermbudine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neogermbudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neogermbudine
Reactant of Route 2
Neogermbudine
Reactant of Route 3
Neogermbudine
Reactant of Route 4
Neogermbudine
Reactant of Route 5
Neogermbudine
Reactant of Route 6
Neogermbudine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.